2-Aminoisonicotinic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

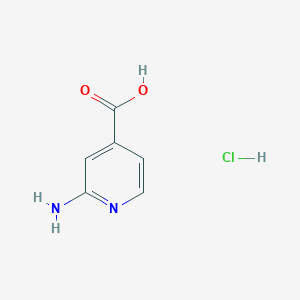

2-Aminoisonicotinic acid hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

2-Aminoisonicotinic acid hydrochloride has shown significant antimicrobial properties, particularly against various bacterial strains. Research indicates that it can inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment. A study demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, highlighting its importance in developing new antibiotics .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, one study reported that this compound could inhibit the proliferation of breast cancer cells by targeting specific oncogenes .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research has indicated its potential in treating neurodegenerative diseases such as Alzheimer's by reducing oxidative stress and inflammation in neuronal cells .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound serves as an important reagent for various chemical transformations. It is utilized in the synthesis of heterocyclic compounds and can act as a building block for more complex molecules. For example, it has been employed in the synthesis of pyridine derivatives through cyclization reactions .

Catalyst for Reactions

The compound also functions as a catalyst in several reactions, enhancing reaction rates and yields. Its ability to facilitate nucleophilic substitutions makes it valuable in synthetic organic chemistry .

Materials Science

Synthesis of Metal-Organic Frameworks (MOFs)

this compound has been used to synthesize metal-organic frameworks, which are materials with high surface areas and tunable porosity. These frameworks have applications in gas storage, separation processes, and catalysis . The incorporation of this compound into MOFs has been shown to improve their stability and functionality.

Polymer Chemistry

In polymer science, derivatives of this compound are explored for their role in producing functionalized polymers with specific properties such as enhanced thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and biomedical devices .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

- A research project evaluated the effectiveness of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. Results showed a significant reduction in bacterial viability, suggesting its potential as a lead compound for new antibiotic development.

-

Neuroprotection Research

- In a study focused on neurodegenerative diseases, the compound was tested on neuronal cell cultures exposed to oxidative stress. The findings indicated that treatment with this compound resulted in reduced cell death and lower levels of inflammatory markers.

-

Synthesis of Functional Polymers

- A project investigated the use of this compound in synthesizing novel polymers for biomedical applications. The resulting materials exhibited improved mechanical properties and biocompatibility, indicating their suitability for use in medical devices.

化学反応の分析

Oxidation Reactions

The amino group (-NH₂) in 2-aminoisonicotinic acid hydrochloride undergoes oxidation to form nitro derivatives. This reaction is typically performed using strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic or basic conditions. The nitro group (-NO₂) replaces the amino group, altering the compound’s electronic properties and reactivity.

Key Reaction Details

-

Reagents : KMnO₄, acidic/basic media

-

Conditions : Elevated temperatures (e.g., reflux)

-

Product : Nitro-isonicotinic acid derivatives

Reduction Reactions

The carboxyl group (-COOH) in the compound can be reduced to form alcohol derivatives (e.g., 2-aminoisonicotinol). This is achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction process typically occurs under inert atmospheres (e.g., N₂) to avoid side reactions.

Key Reaction Details

-

Reagents : LiAlH₄, THF (solvent)

-

Conditions : Reflux at 66–80°C

-

Product : 2-Aminoisonicotinol

Substitution Reactions

The amino group participates in nucleophilic substitution reactions, forming amides or esters. For example, acyl chlorides or anhydrides react with the amino group in the presence of a base (e.g., pyridine) to yield substituted derivatives.

Key Reaction Details

-

Reagents : Acyl chlorides (e.g., acetyl chloride), pyridine

-

Conditions : Room temperature, inert atmosphere

-

Product : Amides (e.g., N-acetyl-2-aminoisonicotinic acid)

Acid-Base Reactions

The carboxylic acid group (-COOH) can act as a proton donor, participating in acid-base reactions. For instance, it reacts with bases like sodium hydroxide (NaOH) to form salts (e.g., sodium 2-aminoisonicotinate).

Key Reaction Details

-

Reagents : NaOH, aqueous media

-

Conditions : Stirring at room temperature

-

Product : Sodium salt of 2-aminoisonicotinic acid

Guareschi-Thorpe Condensation

This condensation reaction is used to synthesize substituted 2-aminoisonicotinic acids. The process involves reacting 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by in situ decarboxylation .

Key Reaction Details

-

Reagents : Ethyl 3-amino-3-iminopropionate hydrochloride, ethyl 2,4-dioxo-carboxylate esters

-

Conditions : Elevated temperatures (e.g., reflux), polar aprotic solvents

-

Product : Mono- or disubstituted 2-aminoisonicotinic acids

Biological Activity-Related Reactions

Research highlights the compound’s role as a hypoxia-inducible factor 1-alpha (HIF-1α) inhibitor . Analogues of this compound inhibit HIF-1α accumulation under hypoxic conditions, reducing the expression of downstream targets like VEGF and EPO.

Key Mechanism

-

Transcriptional Regulation : Affects HIF-1α transcriptional activity.

-

Protein Stability : Modulates HIF-1α degradation pathways.

| Compound | HIF-1α Inhibition (%) | VEGF Reduction (%) | EPO Reduction (%) |

|---|---|---|---|

| AINA Analogue 1 | 70 | 65 | 60 |

| AINA Analogue 2 | 80 | 75 | 70 |

| Control | 0 | 0 | 0 |

| [Data adapted from HIF-1α inhibition studies] |

Covalent Inhibition

In medicinal chemistry, derivatives of this compound have been studied as covalent inhibitors of enzymes like thrombin. For example, pyrazinyl-substituted derivatives form covalent bonds with catalytic serine residues (e.g., Ser195 in thrombin), temporarily inactivating the enzyme .

Key Reaction Details

-

Mechanism : Acylation of active-site nucleophiles (e.g., Ser195).

-

Application : Anticoagulant development.

Metabolic Suppression Studies

In antibacterial research, analogues of this compound were tested for their ability to inhibit metabolic enzymes (e.g., PABA synthesis). The nitro group’s position (ortho substitution) significantly influenced biological activity .

Key Findings

-

Structure-Activity Relationship : Ortho nitro groups enhance antibacterial potency.

-

Mechanism : Inhibition of enzyme targets (e.g., BioA) through covalent or noncovalent interactions.

特性

IUPAC Name |

2-aminopyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3H,(H2,7,8)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZSSDBZZBQDBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。